molecular formula C34H36N6O B14235724 Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)- CAS No. 548756-41-8

Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-

Cat. No.: B14235724
CAS No.: 548756-41-8
M. Wt: 544.7 g/mol
InChI Key: FRDRWEFSJIZJTO-UHFFFAOYSA-N
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Description

Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)- is a complex organic compound with the molecular formula C34H36N6O This compound is characterized by its phenolic structure, which is substituted with pyridinylmethyl and dimethylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromophenol with bis(2-pyridinylmethyl)amine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolic compounds .

Scientific Research Applications

Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)- involves its ability to chelate metal ions. The pyridinylmethyl groups provide multiple coordination sites, allowing the compound to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(2-naphthalenyl)-
  • 2,6-Bis(1,1-dimethylethyl)phenol
  • 2,6-Bis(benzimidazol-2-yl)pyridine

Uniqueness

Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)- is unique due to its specific substitution pattern and the presence of both pyridinylmethyl and dimethylethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

548756-41-8

Molecular Formula

C34H36N6O

Molecular Weight

544.7 g/mol

IUPAC Name

2,6-bis[bis(pyridin-2-ylmethyl)amino]-4-tert-butylphenol

InChI

InChI=1S/C34H36N6O/c1-34(2,3)26-20-31(39(22-27-12-4-8-16-35-27)23-28-13-5-9-17-36-28)33(41)32(21-26)40(24-29-14-6-10-18-37-29)25-30-15-7-11-19-38-30/h4-21,41H,22-25H2,1-3H3

InChI Key

FRDRWEFSJIZJTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N(CC2=CC=CC=N2)CC3=CC=CC=N3)O)N(CC4=CC=CC=N4)CC5=CC=CC=N5

Origin of Product

United States

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